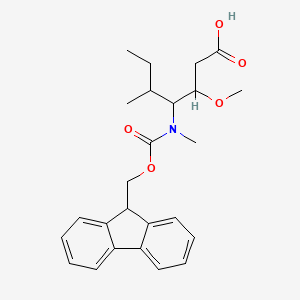
Dolisoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dolisoleucine is a synthetic compound with the molecular formula C25H31NO5 It is a derivative of isoleucine, an essential amino acid that plays a crucial role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dolisoleucine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of functional groups, followed by selective reactions to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems. Techniques such as 3D printing have been explored for the preparation of isoleucine formulations, which could be adapted for this compound production . This method allows for precise control over the synthesis process, ensuring consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dolisoleucine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. Common reagents include acids, bases, and organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Aplicaciones Científicas De Investigación
Dolisoleucine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a component of nutritional supplements.
Industry: Utilized in the production of pharmaceuticals and as an additive in food and feed industries.
Mecanismo De Acción
The mechanism of action of dolisoleucine involves its interaction with specific molecular targets and pathways. As a derivative of isoleucine, it is likely to be involved in protein synthesis and energy metabolism. The exact molecular targets and pathways are still under investigation, but it is believed to influence various cellular processes through its interaction with enzymes and receptors .
Comparación Con Compuestos Similares
Dolisoleucine is similar to other branched-chain amino acids, such as leucine and valine. it has unique structural features that distinguish it from these compounds. For example, its specific side chain configuration may result in different biological activities and applications. Similar compounds include:
Leucine: An essential amino acid involved in protein synthesis and muscle metabolism.
Valine: Another branched-chain amino acid important for muscle growth and energy production.
Propiedades
Fórmula molecular |
C25H31NO5 |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methoxy-5-methylheptanoic acid |
InChI |
InChI=1S/C25H31NO5/c1-5-16(2)24(22(30-4)14-23(27)28)26(3)25(29)31-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-22,24H,5,14-15H2,1-4H3,(H,27,28) |
Clave InChI |
PGTPCCZSMULGEB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(CC(=O)O)OC)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















